

# TRIA-662: A Comprehensive Technical Review of its Safety and Toxicity Profile

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

TRIA-662, chemically known as 1-Methylnicotinamide (1-MNA) chloride, is an endogenous metabolite of nicotinamide (Vitamin B3) with demonstrated anti-thrombotic and anti-inflammatory properties. This document provides an in-depth technical guide on the safety and toxicity profile of TRIA-662, drawing from available preclinical data. The information presented herein is intended to support further research and development of TRIA-662 as a potential therapeutic agent. This review summarizes key findings from pivotal toxicity studies, outlines probable experimental methodologies based on established guidelines, and illustrates the compound's primary signaling pathways.

## **Toxicological Profile**

The safety of **TRIA-662** has been evaluated in subchronic toxicity studies. The key findings from a 91-day oral toxicity study in rats provide the primary basis for its toxicological assessment.

## **Subchronic Oral Toxicity in Rats**

A 91-day oral toxicity study in rats was conducted to evaluate the safety profile of **TRIA-662**. The European Food Safety Authority (EFSA) panel reviewed this study and identified a reference point for risk assessment.[1]



#### **Key Findings:**

- Epithelium Degeneration of the Non-Glandular Stomach: At all dose levels tested, degeneration of the epithelium in the non-glandular region of the stomach was observed. However, this finding is considered to have low toxicological relevance to humans as the human stomach lacks a non-glandular equivalent.[1][2]
- Changes in Urine pH: At higher doses of 500 and 1,000 mg/kg body weight (bw), changes in urine pH were noted.[1][2]
- Reference Point: Due to the observed changes in urine pH at higher doses, the EFSA panel
  established a reference point of 250 mg/kg bw/day for TRIA-662 in this rat study, as the
  adversity of this finding could not be entirely ruled out.

Table 1: Summary of Key Findings from the 91-Day Oral Toxicity Study of TRIA-662 in Rats

Finding	Dose Levels with Observation	Toxicological Relevance to Humans	Reference Point (NOAEL/Reference Dose)
Epithelium  Degeneration (Non- glandular stomach)	All dose levels	Low	Not established
Changes in Urine pH	500 and 1,000 mg/kg bw	Uncertain	250 mg/kg bw/day

## **Experimental Protocols**

While the complete proprietary experimental protocols for the pivotal **TRIA-662** toxicity studies are not publicly available, the methodologies likely followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

## Probable Methodology for the 91-Day Oral Toxicity Study in Rodents (based on OECD Guideline 408)



This section outlines a probable experimental design for a 91-day repeated dose oral toxicity study, consistent with international standards.

Objective: To characterize the toxic effects of **TRIA-662** following 90 days of daily oral administration in a rodent species.

#### Test System:

- Species: Rat (e.g., Sprague-Dawley or Wistar strain)
- Sex: Both male and female animals
- Number of Animals: At least 10 animals per sex per group

#### Administration of the Test Substance:

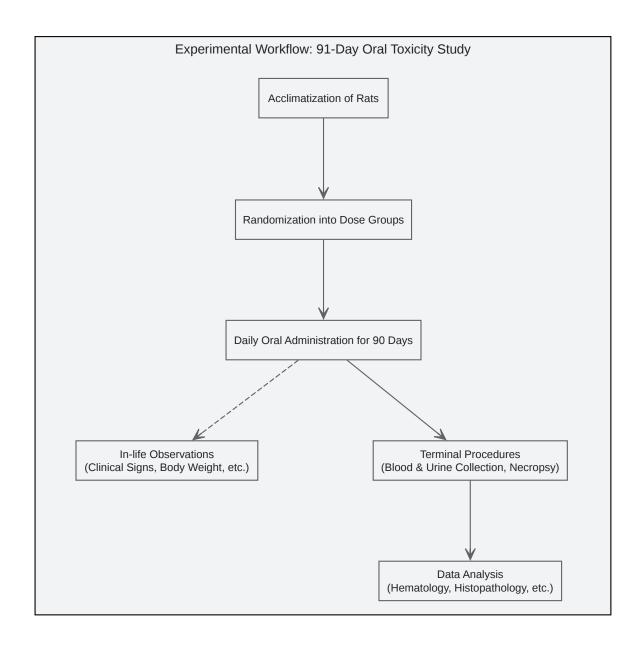
- Route: Oral (gavage, in feed, or in drinking water)
- Dose Levels: A control group and at least three dose levels of TRIA-662.
- · Duration: Daily for 90 days.

#### Observations:

- Clinical Signs: Daily observations for signs of toxicity.
- Body Weight and Food/Water Consumption: Measured weekly.
- Hematology and Clinical Biochemistry: Blood samples collected at termination for analysis of key parameters.
- Urinalysis: Urine samples collected at termination.
- Gross Necropsy: Macroscopic examination of all animals at the end of the study.
- Histopathology: Microscopic examination of organs and tissues.

#### Workflow Diagram:





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Caption: Probable workflow for a 91-day oral toxicity study of TRIA-662 in rats.

## **Signaling Pathways**

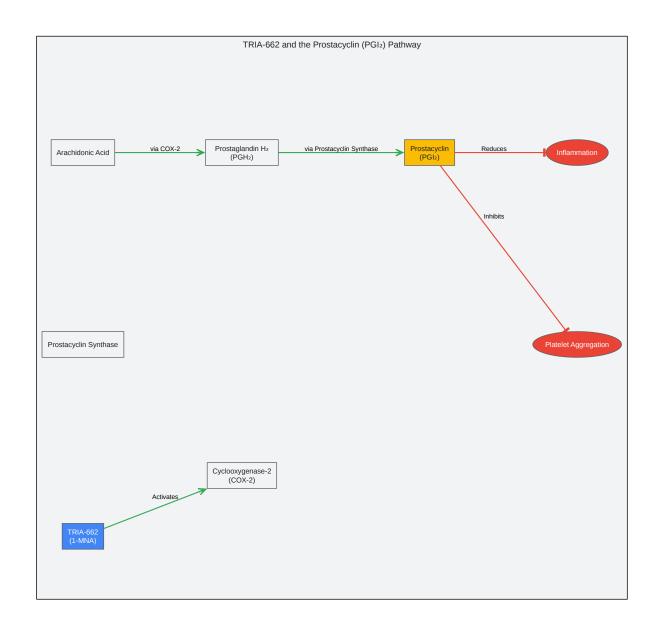


**TRIA-662** exerts its biological effects through modulation of key signaling pathways involved in vascular homeostasis and inflammation.

## Prostacyclin (PGI<sub>2</sub>) Signaling Pathway

**TRIA-662** is an endogenous activator of prostacyclin (PGI<sub>2</sub>) synthesis. This pathway is central to its anti-thrombotic and anti-inflammatory actions.





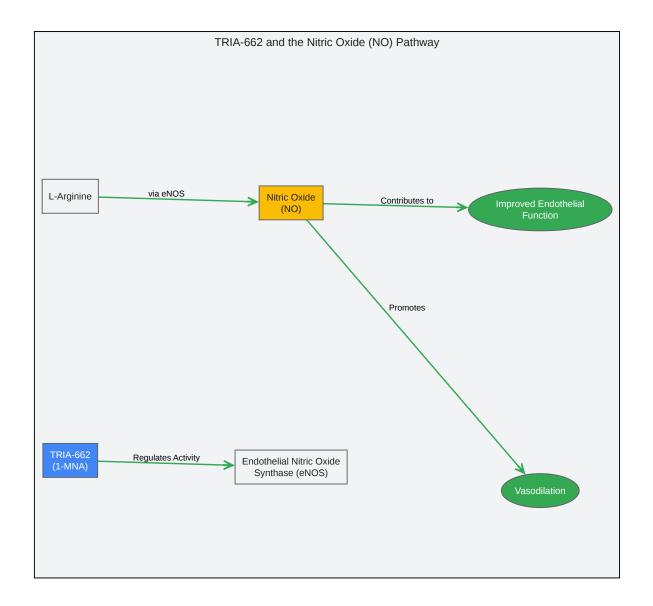
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Caption: TRIA-662 activates the COX-2 enzyme, leading to increased PGI2 production.

## **Nitric Oxide (NO) Signaling Pathway**



**TRIA-662** enhances the bioavailability of nitric oxide (NO) and modulates the activity of endothelial nitric oxide synthase (eNOS), contributing to its vasoprotective effects.



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Caption: TRIA-662 regulates eNOS activity, enhancing NO bioavailability.



### Conclusion

Based on the available data, **TRIA-662** demonstrates a favorable preclinical safety profile. The primary finding in a 91-day rat oral toxicity study was epithelium degeneration in the non-glandular stomach, which is of low toxicological concern for humans. Changes in urine pH at high doses led to the establishment of a conservative reference point. The known mechanisms of action, involving the prostacyclin and nitric oxide pathways, provide a strong rationale for its therapeutic potential in cardiovascular and inflammatory conditions. Further investigation, including well-designed clinical trials, is warranted to fully elucidate the safety and efficacy of **TRIA-662** in human populations.

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### References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. iccffeed.org [iccffeed.org]
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